Home > Products > Screening Compounds P131828 > Xeno antigen type 1
Xeno antigen type 1 -

Xeno antigen type 1

Catalog Number: EVT-1506238
CAS Number:
Molecular Formula: C26H45NO19
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Xeno antigens are derived from various non-human species, particularly pigs, which are frequently studied for their potential use in organ transplantation due to their physiological similarities to humans. The Galα1-3Gal epitope is synthesized by the enzyme α1–3 galactosyltransferase, which is active in many animals but exists as a pseudogene in humans and Old World primates .

Classification

Xeno antigens can be classified based on their structural characteristics and the immune responses they provoke. They are often categorized into:

  • Glycolipids: These include various carbohydrate structures that can be recognized by the human immune system.
  • Glycoproteins: Proteins that have carbohydrate groups attached, which can also serve as xeno antigens.
Synthesis Analysis

Methods

The synthesis of xeno antigens typically involves complex chemical processes aimed at replicating the natural glycan structures found in non-human species. One effective method includes using lactosaminyl thioglycosides derived from lactulose through the Heyns rearrangement, allowing for the construction of core disaccharides that form part of these antigens .

Technical Details

The synthetic pathway often involves:

  • Heyns Rearrangement: This reaction facilitates the formation of lactosamine derivatives from lactulose.
  • Glycosylation Reactions: Techniques such as di-tert-butylsilylene-directed α-galactosaminylation are employed to achieve stereoselective construction of specific antigenic determinants, like those found in A and B blood group antigens .
Molecular Structure Analysis

Structure

The molecular structure of xeno antigens like Galα1-3Gal consists of a terminal galactose residue linked to an α-1,3-galactosyl moiety. This structure is critical for its recognition by antibodies present in human serum.

Data

The structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy to confirm the presence and configuration of these glycan structures. For instance, specific NMR approaches have been developed to detect α-Gal epitopes in biotherapeutics .

Chemical Reactions Analysis

Reactions

Xeno antigens undergo various chemical reactions that can alter their structure and immunogenic properties. For example, enzymatic reactions involving α1–3 galactosyltransferase lead to the synthesis of the alpha-gal epitope.

Technical Details

These reactions can include:

  • Enzymatic Glycosylation: Where specific enzymes catalyze the addition of sugar moieties.
  • Chemical Modifications: Such as acetylation or deacetylation processes that modify hydroxyl groups on sugars to enhance stability or reactivity.
Mechanism of Action

Process

The mechanism by which xeno antigens induce immune responses involves their recognition by natural antibodies present in human serum. Upon exposure to these antigens, a cascade of immune reactions occurs, leading to complement activation and antibody-mediated cytotoxicity.

Data

Studies have shown that xenoantigen-stimulated T regulatory cells exhibit enhanced suppressive functions, indicating a complex interplay between immune tolerance and rejection mechanisms during xenotransplantation .

Physical and Chemical Properties Analysis

Physical Properties

Xeno antigens are typically characterized by their solubility in aqueous solutions and stability under physiological conditions. Their molecular weight can vary significantly depending on the specific glycan structure.

Chemical Properties

Chemical properties include:

  • Reactivity with Antibodies: Xeno antigens readily bind to natural antibodies such as immunoglobulin M, leading to immune activation.
  • Stability under Various Conditions: These compounds can withstand certain pH levels and temperatures but may degrade under extreme conditions.
Applications

Scientific Uses

Xeno antigens have significant applications in:

  • Xenotransplantation: Understanding xeno antigens is crucial for developing strategies to prevent rejection of transplanted organs from non-human sources.
  • Vaccine Development: Research into xeno antigens aids in designing vaccines that can elicit desired immune responses without triggering severe adverse effects.
  • Immunological Studies: They serve as vital tools for studying immune tolerance mechanisms and developing therapies for autoimmune diseases.
Introduction to Xenoantigen Type 1

Definition and Classification of Xenoantigens

Xenoantigens are glycans or proteins expressed on the surface of cells from one species that are recognized as foreign by the immune system of a different species. In clinical xenotransplantation—the transplantation of organs or tissues between species—these antigens trigger destructive immune responses. They are classified into three major types based on their chemical structures and biological origins:

  • Type 1: Galα1-3Galβ1-4GlcNAc (α-Gal epitope)
  • Type 2: N-Glycolylneuraminic acid (Neu5Gc)
  • Type 3: Sda blood group antigen (created by β-1,4N-acetylgalactosaminyltransferase) [1] [10]

Table 1: Classification of Major Porcine Xenoantigens

Xenoantigen TypeChemical StructureSynthesizing EnzymeRole in Rejection
Type 1 (Gal)Galα1-3Galβ1-4GlcNAcα1,3-galactosyltransferase (GGTA1)Hyperacute rejection trigger
Type 2 (Neu5Gc)N-Glycolylneuraminic acidCMAH hydroxylaseDelayed xenograft rejection
Type 3 (Sda)GalNAcβ1-4(NeuAcα2-3)Galβ1-4Glcβ4GalNT2 transferaseAntibody-mediated injury

Evolutionary Basis of Xenoantigen Recognition

The Type 1 xenoantigen (Galα1-3Gal) illustrates molecular divergence between mammals. Non-primate mammals (e.g., pigs) and New World monkeys express functional GGTA1, which encodes α1,3-galactosyltransferase. This enzyme adds α-Gal epitopes to glycoproteins and glycolipids on endothelial cells. Conversely, humans, apes, and Old World monkeys possess a frameshift mutation in GGTA1, rendering it inactive. Consequently, these species lack α-Gal epitopes and instead produce abundant natural antibodies against Galα1-3Gal (~1% of circulating IgG). These antibodies arise from immune responses to gastrointestinal microbiota expressing similar glycans, establishing an evolutionary "molecular mismatch" [3] [9] [10].

Distinctive Features of Type 1 Xenoantigens

Type 1 xenoantigens exhibit unique biochemical and immunological properties:

  • Ubiquitous Expression: In pigs, α-Gal epitopes are densely expressed on vascular endothelium (>1×10⁶ epitopes/cell), making them primary targets for preformed human antibodies [6].
  • Antigenicity: The α-linkage between galactose residues is immunodominant. Human anti-Gal antibodies bind this epitope with high avidity, unlike β-linked galactose in human glycans [3] [6].
  • Complement Activation: Anti-Gal binding initiates the classical complement cascade, leading to membrane attack complex (MAC) formation, endothelial lysis, thrombosis, and hyperacute rejection within minutes to hours [1] [10].

Historical Development in Xenotransplantation and Immunobiology

Early Discoveries and Barriers

The role of Type 1 xenoantigens emerged through critical milestones:

  • 1960s–1980s: Pioneering cardiac xenotransplants (e.g., chimpanzee-to-human in 1964, baboon-to-human "Baby Fae" in 1984) universally failed within hours or days due to hyperacute rejection. Histology revealed widespread thrombosis, endothelial damage, and antibody deposition, though the exact antigen remained unidentified [4] [7].
  • 1990s: Galili and colleagues identified Galα1-3Gal as the primary target of human natural antibodies binding to pig cells. This discovery shifted focus toward carbohydrate antigenicity rather than protein mismatches [3] [6].

Molecular Identification and Genetic Engineering Breakthroughs

Key advances transformed xenotransplantation research:

  • Enzyme Cloning (1990s): The porcine GGTA1 gene was cloned, enabling precise molecular characterization of α1,3-galactosyltransferase and its knockout strategies [6].
  • First GTKO Pigs (2003): α1,3-Galactosyltransferase knockout (GTKO) pigs were generated using homologous recombination. These pigs lacked α-Gal epitopes, preventing hyperacute rejection in non-human primate models. Baboon recipients of GTKO pig hearts survived >2 months, a radical improvement over wild-type grafts (<90 minutes) [4] [10].
  • Multi-Gene Editing (2010s–Present): Combining GTKO with other modifications (e.g., human complement regulators like CD46, thrombomodulin) further prolonged xenograft survival. For example, GTKO/hCD46/hTBM pig hearts survived 6–9 months in baboons [1] [7].

Table 2: Key Historical Milestones in Type 1 Xenoantigen Research

YearEventSignificance
1964First chimpanzee-to-human heart transplantDemonstrated hyperacute rejection clinically
1984"Baby Fae" baboon heart transplantHighlighted humoral rejection barriers
1994Identification of Galα1-3Gal as key xenoantigenRationalized antibody-mediated rejection
2003Creation of GTKO pigsEnabled rejection-free xenograft survival >24 hrs
2022First GTKO pig heart transplant to humanClinical validation of genetic engineering

Impact on Clinical Translation

The elimination of Type 1 xenoantigens underpins modern xenotransplantation:

  • Pre-Transplant Screening: Flow cytometry cross-matching using GTKO pig peripheral blood mononuclear cells (PBMCs) detects non-Gal antibodies, identifying low-risk recipients [1].
  • Combined Approaches: Current "multi-gene" pigs often lack all three major xenoantigens (TKO: GTKO/CMAH-KO/β4GalNT2-KO) and express human protective transgenes (e.g., CD55, thrombomodulin). This strategy reduced intravascular thrombosis in pig-to-NHP heart transplants [4] [7].
  • First Human Application (2022): The transplantation of a 10-gene edited pig heart (including GTKO) into a human marked the clinical validation of Type 1 xenoantigen deletion. While the patient succumbed to later complications (e.g., viral infection), hyperacute rejection was absent, proving efficacy against immediate antibody-mediated injury [7].

Concluding Remarks

Type 1 xenoantigens represent an evolutionary divergence in glycosylation that became a pivotal barrier to cross-species transplantation. Their identification and elimination through genetic engineering transformed xenotransplantation from a theoretical concept to a clinical reality. Future work focuses on refining multi-gene edits and immunosuppression to address remaining non-Gal antibodies and coagulopathies.

Glossary of Compound Names:

  • Galα1-3Galβ1-4GlcNAc (Type 1 Xenoantigen)
  • N-Glycolylneuraminic acid (Neu5Gc, Type 2 Xenoantigen)
  • Sda blood group antigen (Type 3 Xenoantigen)
  • α1,3-Galactosyltransferase (GGTA1 enzyme)
  • CD46 (Complement regulatory protein)
  • Thrombomodulin (Endothelial anticoagulant protein)

Properties

Product Name

Xeno antigen type 1

Molecular Formula

C26H45NO19

Synonyms

Galα1-3Galβ1-3GlcNAc

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.